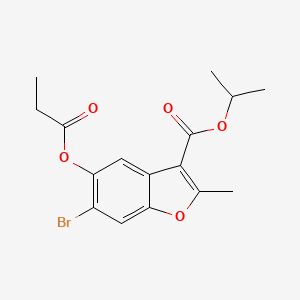
4-n-Pentylphenylzinc iodide
Descripción general
Descripción
4-n-Pentylphenylzinc iodide is an organozinc compound with the molecular formula C11H15IZnThis compound is particularly notable for its role in organic synthesis, where it serves as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-n-Pentylphenylzinc iodide can be synthesized through the reaction of 4-n-pentylphenyl bromide with zinc in the presence of iodine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-n-Pentylphenylzinc iodide primarily undergoes substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Conditions: Reactions are typically carried out in anhydrous solvents like THF under inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Major Products: The major products formed from these reactions are substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-n-Pentylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-n-Pentylphenylzinc iodide exerts its effects involves the formation of carbon-zinc bonds, which are highly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .
Comparación Con Compuestos Similares
- 4-n-Butylphenylzinc iodide
- 4-n-Hexylphenylzinc iodide
- 4-n-Octylphenylzinc iodide
Comparison: 4-n-Pentylphenylzinc iodide is unique due to its specific alkyl chain length, which can influence its reactivity and the properties of the resulting products. Compared to its analogs with shorter or longer alkyl chains, this compound may offer a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
iodozinc(1+);pentylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDXRPXHLCTGK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)


